2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-6-2-3-7-18(17)26-14-19(22)20-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAAGDURWZCZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 362.44 g/mol
The structure features a methoxyphenoxy group and a pyrrolidinylsulfonyl moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the acetamide linkage followed by sulfonylation to introduce the pyrrolidinyl group. Detailed methodologies can be found in patent literature, which outlines various synthetic approaches and optimization strategies for yield and purity .
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In animal models, certain derivatives have shown significant protection against seizures induced by maximal electroshock (MES) tests, suggesting potential utility in epilepsy management. For instance, derivatives with similar structural motifs have demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg .
Inhibition of Sodium Channels
This compound has been studied for its role as a sodium channel inhibitor. Sodium channels are crucial in the propagation of action potentials in neurons. Compounds with similar structures have been shown to selectively inhibit state-dependent sodium channels, particularly in pathological states where neuronal firing is elevated . This selectivity is essential for minimizing side effects while maintaining therapeutic efficacy.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- COX-2 Inhibition : Some studies suggest that methoxyphenol derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition could contribute to anti-inflammatory effects observed in related compounds .
- Radical Scavenging Activity : The antioxidant capacity of methoxy-substituted compounds has been evaluated using DPPH radical scavenging assays. These compounds often demonstrate significant radical-scavenging activity, which may play a role in their overall biological profile .
Case Studies
Several studies have reported on the efficacy of related compounds in various biological assays:
- Anticonvulsant Efficacy : In a study evaluating N-phenyl derivatives, certain compounds showed significant anticonvulsant activity in rodent models, indicating that modifications to the acetamide structure can enhance therapeutic effects .
- Inflammatory Response Modulation : Research on methoxyphenol derivatives indicated that these compounds could reduce inflammation markers in vitro, supporting their potential use in inflammatory disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticonvulsant Activity :
- Research indicates that derivatives of this compound can exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test . The structure-activity relationship (SAR) studies suggest that modifications to the amide bond can enhance anticonvulsant efficacy while reducing neurotoxicity.
-
Anticancer Potential :
- Phenolic compounds, including those structurally similar to 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, have been investigated for their anticancer properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways .
- Neuropharmacology :
Case Study 1: Anticonvulsant Screening
A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which included structural analogs of this compound. The findings demonstrated that certain derivatives exhibited protective effects against seizures in mouse models, with varying degrees of efficacy and safety profiles .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Case Study 2: Anticancer Activity
Research on dietary phenolic compounds revealed that similar structures could inhibit tumor growth in vitro and in vivo models. The mechanisms involved include the modulation of cell cycle progression and apoptosis induction, suggesting that compounds like this compound may hold promise as anticancer agents .
Preparation Methods
Synthesis of 4-(1-Pyrrolidinylsulfonyl)Aniline
Step 1: Sulfonylation of 4-Aminobenzenesulfonyl Chloride
4-Aminobenzenesulfonyl chloride reacts with pyrrolidine in a 1:1.1 molar ratio in dichloromethane (DCM) at 0–5°C for 4–6 hours . The reaction is quenched with ice-water, and the precipitate is filtered to yield 4-(1-pyrrolidinylsulfonyl)aniline as a white solid.
Key Data:
-
Yield: 82–85%
-
Purity (HPLC): ≥98% after recrystallization from ethanol/water (3:1).
Preparation of 2-(2-Methoxyphenoxy)Acetic Acid
Step 2: Williamson Ether Synthesis
2-Methoxyphenol (1.2 equiv ) is reacted with chloroacetic acid (1.0 equiv ) in the presence of potassium carbonate (2.5 equiv ) in acetone at reflux (56°C) for 12 hours . The product is extracted with ethyl acetate and purified via vacuum distillation.
Key Data:
-
Yield: 75–78%
-
Melting Point: 89–91°C
Acetamide Coupling Reaction
Step 3: Activation and Coupling
2-(2-Methoxyphenoxy)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) at room temperature (25°C) . 4-(1-Pyrrolidinylsulfonyl)aniline (1.05 equiv ) is added, and the mixture is stirred for 6–8 hours . The crude product is isolated by solvent evaporation and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Key Data:
Optimization Strategies from Patent Literature
Patent WO2015155664A1 highlights critical parameters for analogous acetamide syntheses:
-
Solvent Selection : THF outperforms acetonitrile or toluene in coupling efficiency (yield improvement: ~15% ).
-
Catalyst Loading : EDCl/HOBt (1.2 equiv each ) minimizes racemization.
-
Temperature Control : Reactions conducted below 30°C reduce byproduct formation.
Similarly, CN103864713A emphasizes crystallization conditions for final purification:
-
Cooling the reaction mixture to 5–10°C for 10–15 hours yields the α-crystalline form with >99.8% chiral purity.
Analytical Characterization
5.1 Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95–6.88 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.25–3.18 (m, 4H, pyrrolidine-CH₂), 1.90–1.82 (m, 4H, pyrrolidine-CH₂).
-
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
5.2 XRPD and DSC
The α-form crystal exhibits distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° (XRPD) and a melting endotherm at 192–194°C (DSC).
Industrial-Scale Considerations
-
Cost Efficiency : Substituting EDCl with cheaper alternatives like DCC reduces raw material costs by ~20% without compromising yield.
-
Green Chemistry : Recycling THF via distillation achieves >90% solvent recovery .
-
Regulatory Compliance : Impurity profiling (e.g., residual solvents <0.1% by GC) ensures compliance with ICH Q3 guidelines.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the critical structural motifs of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide that dictate its biochemical interactions?
Answer: The compound features a methoxyphenoxy group (electron-donating), a pyrrolidinylsulfonyl moiety (enhancing solubility and binding specificity), and an acetamide linker (common in bioactive molecules). The sulfonyl group facilitates hydrogen bonding with target proteins, while the methoxy group influences lipophilicity and metabolic stability. Structural analogs with similar motifs have demonstrated antimicrobial activity via amide-mediated interactions .
Advanced: How can discrepancies in reported solubility data for this compound be methodologically addressed?
Answer: Contradictions may arise from variations in purity, solvent systems, or measurement techniques (e.g., shake-flask vs. HPLC-UV). To resolve these:
- Standardize protocols using USP-class solvents and controlled temperature.
- Validate purity via HPLC (>98%) and NMR to exclude impurities affecting solubility.
- Employ dynamic light scattering (DLS) to assess aggregation in aqueous solutions.
Cross-referencing with computational solubility prediction tools (e.g., COSMO-RS) can further validate empirical data .
Basic: What synthetic strategies are employed to prepare this compound, and how are yields optimized?
Answer: Synthesis typically involves:
Coupling Reactions: Reacting 2-methoxyphenoxyacetic acid with 4-amino-(1-pyrrolidinylsulfonyl)benzene via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields (~60-75%) depend on stoichiometric control and inert reaction conditions (argon atmosphere) .
Advanced: Which analytical techniques are most robust for confirming stereochemical integrity and purity?
Answer:
- Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).
- NMR Spectroscopy: 2D NOESY or ROESY detects spatial proximity of protons, confirming stereochemistry.
- Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns indicative of impurities .
Basic: What storage conditions are recommended to preserve the compound’s stability?
Answer: Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
Advanced: How do modifications at the pyrrolidinylsulfonyl group impact pharmacokinetic properties?
Answer: Substituent changes (e.g., replacing pyrrolidine with piperidine) alter:
- Lipophilicity (logP): Measured via reverse-phase HPLC.
- Metabolic Stability: Assessed using liver microsome assays.
- Protein Binding: Surface plasmon resonance (SPR) quantifies affinity shifts. For example, bulkier groups reduce renal clearance but may increase plasma protein binding .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination.
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: Which computational methods predict target binding modes and affinity?
Answer:
- Molecular Docking (AutoDock Vina): Screens against PDB-deposited protein structures (e.g., kinases).
- Molecular Dynamics (GROMACS): Simulates ligand-receptor interactions over 100 ns to assess stability.
- Free Energy Calculations (MM/PBSA): Quantifies binding energy contributions of key residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
